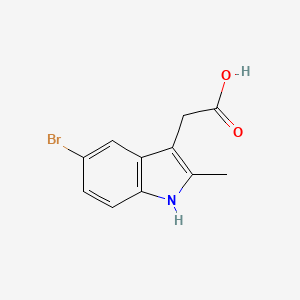

2-(5-bromo-2-methyl-1H-indol-3-yl)acetic Acid

Description

BenchChem offers high-quality 2-(5-bromo-2-methyl-1H-indol-3-yl)acetic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-bromo-2-methyl-1H-indol-3-yl)acetic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(5-bromo-2-methyl-1H-indol-3-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c1-6-8(5-11(14)15)9-4-7(12)2-3-10(9)13-6/h2-4,13H,5H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYMIIVHLZZZWAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)Br)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71987-66-1 |

Source

|

| Record name | 2-(5-bromo-2-methyl-1H-indol-3-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A-Z Guide to Structure Elucidation of 2-(5-bromo-2-methyl-1H-indol-3-yl)acetic acid

Abstract

This technical guide provides a comprehensive, in-depth methodology for the structural elucidation of 2-(5-bromo-2-methyl-1H-indol-3-yl)acetic acid, a key intermediate in synthetic organic chemistry. This document is tailored for researchers, scientists, and drug development professionals, offering a narrative that combines theoretical principles with practical, field-proven insights. We will delve into a multi-technique analytical approach, emphasizing not just the "how" but the critical "why" behind each experimental choice. The protocols detailed herein are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment. Our discussion is grounded in authoritative references, providing a robust framework for understanding and replicating these methods.

Introduction: The Significance of Structural Verification

In the realm of drug discovery and development, the unequivocal confirmation of a molecule's structure is a foundational pillar of scientific integrity. The compound 2-(5-bromo-2-methyl-1H-indol-3-yl)acetic acid is a notable indole derivative, often serving as a precursor in the synthesis of pharmacologically active agents. An error in its structural assignment can have cascading effects, leading to flawed structure-activity relationship (SAR) studies, wasted resources, and potentially compromised safety profiles of downstream compounds.

This guide will walk through a logical, multi-faceted approach to confirming the structure of this specific molecule. We will employ a suite of spectroscopic and analytical techniques, each providing a unique piece of the structural puzzle. The convergence of data from these disparate methods forms the basis of a confident and irrefutable structural assignment.

The Analytical Gauntlet: A Multi-Pronged Approach

The elucidation of a novel or synthesized compound is never reliant on a single technique. Instead, we utilize a series of orthogonal methods, where each technique probes different aspects of the molecular structure. For 2-(5-bromo-2-methyl-1H-indol-3-yl)acetic acid, our primary tools will be:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To map the carbon-hydrogen framework.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation patterns.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups.

-

X-ray Crystallography: For the definitive determination of the three-dimensional structure in the solid state.

The following sections will detail the theoretical underpinnings and practical application of each of these techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), we can glean detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.

¹H NMR Spectroscopy: Unveiling the Proton Environment

¹H NMR provides a detailed picture of the hydrogen atoms in a molecule. For 2-(5-bromo-2-methyl-1H-indol-3-yl)acetic acid, we expect to see distinct signals corresponding to the aromatic protons, the methylene protons of the acetic acid side chain, the methyl group protons, and the N-H proton of the indole ring.

Expected ¹H NMR Spectral Features:

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Indole N-H | ~8.0-8.5 | Broad Singlet | 1H | The N-H proton is typically deshielded and often appears as a broad signal due to quadrupole broadening and/or exchange. |

| Aromatic C-H | ~7.0-7.6 | Doublets, Singlet | 3H | The protons on the benzene ring of the indole will exhibit characteristic splitting patterns based on their coupling with neighboring protons. The bromine substituent will influence their chemical shifts. |

| Methylene (-CH₂-) | ~3.7 | Singlet | 2H | The two protons of the acetic acid side chain are chemically equivalent and will appear as a singlet. |

| Methyl (-CH₃) | ~2.4 | Singlet | 3H | The three protons of the methyl group are equivalent and will appear as a sharp singlet. |

| Carboxylic Acid O-H | ~10-12 | Broad Singlet | 1H | The acidic proton is highly deshielded and its signal is often broad due to hydrogen bonding and exchange.[1] |

¹³C NMR Spectroscopy: Probing the Carbon Framework

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. While less sensitive than ¹H NMR, it is invaluable for determining the number of unique carbon atoms and their chemical environments.

Expected ¹³C NMR Spectral Features:

| Carbon Type | Expected Chemical Shift (δ, ppm) | Rationale |

| Carboxylic Acid (C=O) | ~170-180 | The carbonyl carbon is highly deshielded. |

| Aromatic/Indole C | ~110-140 | The sp² hybridized carbons of the indole ring will appear in this region. The carbon bearing the bromine atom will have a distinct chemical shift. |

| Methylene (-CH₂-) | ~30-40 | The sp³ hybridized methylene carbon. |

| Methyl (-CH₃) | ~10-20 | The sp³ hybridized methyl carbon. |

Mass Spectrometry (MS): Weighing the Molecule

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This allows for the determination of the molecular weight and can provide clues about the molecule's structure through analysis of its fragmentation pattern.

For 2-(5-bromo-2-methyl-1H-indol-3-yl)acetic acid (C₁₁H₁₀BrNO₂), the expected exact mass is approximately 282.9895 g/mol . A high-resolution mass spectrometer (HRMS) would be used to confirm the elemental composition. The presence of bromine is readily identified by the characteristic isotopic pattern of ⁷⁹Br and ⁸¹Br, which are present in a nearly 1:1 ratio, resulting in two molecular ion peaks (M⁺ and M+2⁺) of roughly equal intensity.[2]

Key Fragmentation Pathways:

A common fragmentation pathway for indole-3-acetic acids involves the loss of the carboxylic acid group. This would result in a significant fragment ion that can be used to confirm the presence of this functional group.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected FTIR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance | Rationale |

| O-H Stretch (Carboxylic Acid) | 2500-3300 | Broad | Characteristic broad absorption due to hydrogen bonding.[3] |

| N-H Stretch (Indole) | 3200-3500 | Medium, sharp | The N-H bond stretch of the indole ring. |

| C=O Stretch (Carboxylic Acid) | 1700-1725 | Strong, sharp | The carbonyl stretch is a very prominent feature.[3] |

| C=C Stretch (Aromatic) | 1450-1600 | Medium to weak | Multiple bands corresponding to the aromatic ring vibrations. |

| C-Br Stretch | 500-600 | Medium | The carbon-bromine bond stretch. |

X-ray Crystallography: The Definitive Structure

While spectroscopic methods provide powerful evidence for a proposed structure, single-crystal X-ray diffraction provides the most definitive proof of molecular structure in the solid state.[4] It allows for the precise determination of bond lengths, bond angles, and the overall three-dimensional arrangement of atoms.

Experimental Workflow for X-ray Crystallography

The process of obtaining a crystal structure can be broken down into several key steps, as illustrated in the workflow diagram below.

Caption: Workflow for Single-Crystal X-ray Diffraction.

Interpreting Crystallographic Data

The output of a successful X-ray diffraction experiment is a crystallographic information file (CIF) that contains the atomic coordinates, bond lengths, bond angles, and other important structural parameters. This data provides an unambiguous confirmation of the connectivity and stereochemistry of 2-(5-bromo-2-methyl-1H-indol-3-yl)acetic acid. Studies on similar indole derivatives have shown that these molecules can form hydrogen-bonded dimers in the solid state.[5][6][7]

Synthesis and Experimental Protocols

A plausible synthetic route to 2-(5-bromo-2-methyl-1H-indol-3-yl)acetic acid often involves the Fischer indole synthesis or modifications thereof. A general procedure is outlined below.

Synthesis Protocol

A common method for synthesizing indole-3-acetic acid derivatives is the Japp-Klingemann reaction, followed by cyclization.

Step-by-step Protocol:

-

Diazotization: An appropriate aniline precursor is treated with sodium nitrite in an acidic medium to form a diazonium salt.

-

Japp-Klingemann Reaction: The diazonium salt is reacted with a β-keto ester, such as ethyl 2-methylacetoacetate, to form a hydrazone.

-

Fischer Indolization: The hydrazone is heated in the presence of an acid catalyst (e.g., polyphosphoric acid or sulfuric acid) to induce cyclization and form the indole ring.

-

Hydrolysis: The resulting ester is hydrolyzed under basic or acidic conditions to yield the final carboxylic acid product.

-

Purification: The crude product is purified by recrystallization or column chromatography.

Analytical Sample Preparation

-

NMR: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

MS: Prepare a dilute solution of the compound in a volatile solvent (e.g., methanol, acetonitrile) for infusion or LC-MS analysis.

-

FTIR: A small amount of the solid sample can be analyzed directly using an ATR (Attenuated Total Reflectance) accessory, or prepared as a KBr pellet.

-

X-ray Crystallography: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in an appropriate solvent.[4]

Data Integration and Final Structure Confirmation

The final step in the structure elucidation process is to integrate the data from all the analytical techniques. The proposed structure must be consistent with all the experimental evidence.

Caption: Logical Flow of Data Integration for Structure Confirmation.

The ¹H and ¹³C NMR data will confirm the carbon-hydrogen framework and the connectivity of the different parts of the molecule. The mass spectrometry data will verify the molecular formula and the presence of the bromine atom. The FTIR spectrum will confirm the presence of the key functional groups, namely the carboxylic acid and the indole N-H. Finally, the X-ray crystal structure will provide the definitive three-dimensional arrangement of the atoms, leaving no ambiguity.

Conclusion

The structural elucidation of 2-(5-bromo-2-methyl-1H-indol-3-yl)acetic acid is a systematic process that relies on the careful application and interpretation of a suite of modern analytical techniques. By following the comprehensive approach outlined in this guide, researchers can confidently and accurately determine the structure of this and other related small molecules. This rigorous approach to structural verification is essential for ensuring the quality and reliability of scientific research in the fields of chemistry and drug development.

References

-

ACS Omega. (2020). Structure and Morphology of Indole Analogue Crystals. ACS Publications. [Link]

-

National Institutes of Health. 2-[5-Bromo-1-(3-chlorobenzyl)-2-methyl-1H-indol-3-yl]acetic acid. [Link]

-

National Institutes of Health. (2015). X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists. PMC. [Link]

-

Wiley-VCH. (2007). Supporting Information. [Link]

-

ResearchGate. (2012). 2-[5-Bromo-1-(3-chlorobenzyl)-2-methyl-1H-indol-3-yl]acetic acid. [Link]

-

ResearchGate. Structure elucidation and X-ray crystallographic study of 3-(naphth-1-ylmethyl)indole. [Link]

-

MDPI. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. [Link]

-

PubMed. Theoretical studies and vibrational spectra of 1H-indole-3-acetic acid. Exploratory conformational analysis of dimeric species. [Link]

-

ResearchGate. UV/Vis spectra of indole-3-acetic acid (1; 1, 3) and its complex with.... [Link]

-

Organic Syntheses. Organic Syntheses Procedure. [Link]

-

NIST WebBook. 3-Indoleacetic acid, 2TMS derivative. [Link]

-

ResearchGate. Spectroscopic investigation of indole-3-acetic acid interaction with iron(III). [Link]

- Google Patents. A process for preparing 5-bromo-3-[(r)-1-methyl-pyrrolidin-2-ylmethyl]-1h-indole.

-

Chegg.com. interpret the 1H NMR and 13C NMR of the compound 2-bromo-2-phenyl-acetic acid. [Link]

-

National Institutes of Health. 2-(5-Bromo-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid. [Link]

-

BMRB. BMRB entry bmse000177 - Indole-3-acetic Acid. [Link]

-

PubChem. 2-(5-bromo-3-formyl-1h-indol-1-yl)acetic acid. [Link]

-

PubMed. 2-(5-Bromo-3-methyl-sulfanyl-1-benzofuran-2-yl)acetic Acid. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

IJTSRD. DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. [Link]

-

National Institutes of Health. 2-(5-Bromo-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid. [Link]

-

ResearchGate. FT-Raman and FTIR spectra, normal coordinate analysis and ab initio computations of (2-methylphenoxy)acetic acid dimer | Request PDF. [Link]

-

ResearchGate. FT-IR spectrum of 5-bromo-10-oxa-3-thiatricyclo[5.2.1.0 1,5 ]. [Link]

-

ResearchGate. (2024). 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. [Link]

-

NIST WebBook. Acetic acid, bromo-, ethyl ester. [Link]

-

MassBank. Indolyl carboxylic acids and derivatives. [Link]

Sources

- 1. chegg.com [chegg.com]

- 2. massbank.eu [massbank.eu]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-Methyl-Indole-3-Acetic Acid

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analysis of 5-bromo-2-methyl-indole-3-acetic acid (5-Br-2-Me-IAA), a synthetic derivative of the natural phytohormone indole-3-acetic acid (IAA). The indole scaffold is a privileged structure in medicinal chemistry and agrochemistry, and substitutions such as bromination and methylation are critical strategies for modulating biological activity. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the compound's characteristics, detailed experimental protocols, and its potential applications. We will explore its chemical structure, core physical properties, spectroscopic profile, and provide validated workflows for its synthesis and analytical characterization.

Chemical Identity and Core Structural Features

5-Bromo-2-methyl-indole-3-acetic acid is a halogenated indole derivative. The introduction of a bromine atom at the C-5 position and a methyl group at the C-2 position significantly alters the electronic and steric properties compared to the parent IAA molecule, influencing its chemical reactivity and biological interactions.

Table 1: Chemical Identification of 5-Bromo-2-Methyl-Indole-3-Acetic Acid

| Identifier | Value | Source |

| IUPAC Name | 2-(5-bromo-2-methyl-1H-indol-3-yl)acetic acid | N/A |

| CAS Number | 71987-66-1 | |

| Molecular Formula | C₁₁H₁₀BrNO₂ | |

| Molecular Weight | 268.11 g/mol | |

| Canonical SMILES | CC1=C(CC(=O)O)NC2=C1C=C(Br)C=C2 | N/A |

| InChI Key | FTVLGWKYLADKRT-UHFFFAOYSA-N | N/A |

The core structure consists of a bicyclic indole ring system. Key features include:

-

Indole Nucleus: Aromatic and electron-rich, serving as the foundational scaffold.

-

C-5 Bromine: An electron-withdrawing group that increases lipophilicity and can enhance binding affinity to biological targets through halogen bonding.

-

C-2 Methyl Group: An electron-donating group that can improve metabolic stability and modify steric interactions with target proteins.

-

C-3 Acetic Acid Sidechain: The carboxylic acid moiety is critical for its auxin-like activity and provides a handle for further chemical modification.

Physicochemical Properties

Direct experimental data for 5-bromo-2-methyl-indole-3-acetic acid is not extensively published. The following table summarizes known properties of close analogs and provides expert-predicted values for the target compound.

Table 2: Summary of Physicochemical Properties

| Property | Value / Observation | Causality and Expert Insight |

| Appearance | Predicted: White to off-white or beige crystalline powder. | Based on analogs like 5-bromoindole-3-acetic acid and 5-bromo-2-methylindole. Color variations often result from minor impurities or oxidation upon exposure to light and air. |

| Melting Point | Predicted: >110 °C. | The melting point of 5-bromo-2-methylindole is 104-107 °C. The addition of the acetic acid group and subsequent hydrogen bonding is expected to significantly increase the melting point. |

| Solubility | Predicted: Soluble in DMSO, DMF, methanol, ethanol; sparingly soluble in water. | The indole ring and bromo-substituent confer lipophilic character, while the carboxylic acid group provides some polar character. Solubility in aqueous buffers will be pH-dependent, increasing at basic pH due to deprotonation of the carboxylate. |

| pKa (Carboxylic Acid) | Predicted: ~4.5 - 4.7 | The pKa of unsubstituted indole-3-acetic acid is approximately 4.75. The electron-withdrawing bromine at C-5 will stabilize the carboxylate anion, slightly lowering the pKa (making it more acidic). The electron-donating C-2 methyl group will have a minor, opposing effect. |

Synthesis and Purification Workflow

A reliable method for synthesizing 5-bromo-2-methyl-indole-3-acetic acid is the Fischer indole synthesis. This classic reaction involves the condensation of a substituted phenylhydrazine with a ketone or aldehyde, followed by acid-catalyzed cyclization.

Proposed Synthetic Pathway: Fischer Indole Synthesis

The workflow begins with commercially available reagents: (4-bromophenyl)hydrazine and levulinic acid. The reaction directly forms the indole ring and incorporates the required methyl and acetic acid functionalities in a single, efficient process.

Caption: Fischer Indole Synthesis workflow for 5-bromo-2-methyl-indole-3-acetic acid.

Experimental Protocol: Synthesis

Trustworthiness Note: This protocol is a self-validating system. The success of each step can be monitored by Thin Layer Chromatography (TLC), and the final product identity and purity are confirmed via the analytical methods described in Section 4.0.

-

Hydrazone Formation:

-

In a round-bottom flask, dissolve (4-bromophenyl)hydrazine hydrochloride (1.0 eq) in ethanol. Add sodium acetate (1.1 eq) to neutralize the hydrochloride salt and stir for 15 minutes.

-

Add levulinic acid (1.0 eq) to the mixture.

-

Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase) for the disappearance of the starting materials.

-

-

Cyclization:

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

To the resulting crude hydrazone, add a cyclizing agent such as polyphosphoric acid (PPA) or a solution of sulfuric acid in ethanol.

-

Heat the mixture to 80-100 °C for 1-3 hours. The solution will typically darken. Monitor the formation of the indole product by TLC.

-

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature and carefully pour it over crushed ice with vigorous stirring.

-

The crude product should precipitate as a solid. If not, adjust the pH to ~3-4 with a saturated sodium bicarbonate solution to ensure the carboxylic acid is protonated.

-

Collect the solid by vacuum filtration and wash thoroughly with cold water.

-

-

Purification:

-

Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water or ethyl acetate/hexane mixture, to yield the pure 5-bromo-2-methyl-indole-3-acetic acid.

-

Dry the purified crystals under vacuum.

-

Analytical Methodologies

Accurate characterization is essential to confirm the identity, purity, and stability of the synthesized compound. A combination of chromatographic and spectroscopic techniques is recommended.

Analytical Workflow

Caption: Recommended workflow for the analytical validation of the target compound.

Protocol: Purity Determination by HPLC

Expertise Note: A reversed-phase HPLC method is ideal for separating the target compound from non-polar starting materials and polar impurities. The acidic mobile phase ensures the carboxyl group is protonated, leading to sharp, well-defined peaks.

-

Instrumentation: HPLC system with UV-Vis Detector.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: 280 nm (a wavelength where the indole chromophore absorbs strongly).

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of methanol or acetonitrile.

-

Expected Outcome: A single major peak with a purity of ≥98% by area normalization.

Expected Spectroscopic Profile

-

¹H NMR:

-

Aromatic Protons: Three signals in the aromatic region (δ 7.0-7.8 ppm). The proton at C-4 will appear as a doublet, the proton at C-6 as a doublet of doublets, and the proton at C-7 as a doublet.

-

NH Proton: A broad singlet typically above δ 8.0 ppm.

-

Methylene Protons (-CH₂-): A singlet around δ 3.6-3.8 ppm.

-

Methyl Protons (-CH₃): A singlet around δ 2.3-2.5 ppm.

-

-

¹³C NMR:

-

Carbonyl Carbon (-COOH): A signal in the range of δ 170-175 ppm.

-

Aromatic Carbons: Signals between δ 110-140 ppm, with the C-Br carbon (C-5) appearing around δ 112-115 ppm.

-

-

Mass Spectrometry (ESI-):

-

The primary observation will be the molecular ion [M-H]⁻.

-

A characteristic isotopic pattern will be present due to bromine: two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br isotopes), appearing at approximately m/z 266.98 and 268.98. This pattern is a definitive confirmation of a monobrominated compound.

-

Biological Context and Potential Applications

5-bromo-2-methyl-indole-3-acetic acid is a synthetic auxin. Its structure mimics that of the natural plant hormone IAA, allowing it to interfere with plant growth regulation pathways. This makes it a compound of interest in agrochemical research.

-

Herbicidal Activity: As an auxin mimic, it can be used to design and synthesize novel herbicides. At high concentrations, synthetic auxins disrupt normal plant development, leading to uncontrolled growth and death, particularly in broadleaf weeds.

-

Drug Development: The 5-bromoindole scaffold is a valuable pharmacophore. Derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, and neuroprotective agents. The specific substitutions on 5-Br-2-Me-IAA make it a candidate for lead optimization in drug discovery programs.

Caption: Relationship of the compound to natural auxin and its primary application areas.

Conclusion

5-bromo-2-methyl-indole-3-acetic acid is a synthetically accessible indole derivative with significant potential. Its physicochemical properties are dictated by the interplay between the indole core, the electron-withdrawing bromine atom, the electron-donating methyl group, and the acidic sidechain. While comprehensive experimental data is limited, this guide provides a robust framework based on established chemical principles and validated methodologies for analogous compounds. The detailed protocols for synthesis and analysis herein serve as a reliable starting point for researchers aiming to explore the utility of this compound in agrochemical and pharmaceutical applications.

References

-

Erowid (n.d.). Synthesis of 5-Bromo Indole. Retrieved January 5, 2026, from [Link]

- Gönciová, G., Mojžiš, J., & Pazdera, P. (2016). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. Chemical Papers, 70(10), 1338-1348.

-

Royal Society of Chemistry (n.d.). Supporting information. Retrieved January 5, 2026, from [Link]

-

MDPI (2023). An Efficient Microwave Synthesis of 3-Acyl-5-bromoindole Derivatives for Controlling Monilinia fructicola and Botrytis cinerea. Retrieved January 5, 2026, from [Link]

-

PubMed Central (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Retrieved January 5, 2026, from [Link]

- Google Patents (n.d.). CN102558017A - Method for preparing 5-bromoindole.

- Pylak, M., O'Donnell, A. F., & Knaff, D. B. (1989). Analysis of Indole-3-Acetic Acid and Related Indoles in Culture Medium from Azospirillum lipoferum and Azospirillum brasilense. Applied and Environmental Microbiology, 55(10), 2672-2674.

An In-depth Technical Guide to 2-(5-bromo-2-methyl-1H-indol-3-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 71987-66-1

Introduction

2-(5-bromo-2-methyl-1H-indol-3-yl)acetic acid is a synthetic indole derivative that has garnered significant interest in medicinal chemistry. The indole scaffold is a privileged structure in numerous biologically active compounds, and strategic modifications, such as the introduction of a bromine atom at the 5-position and an acetic acid moiety at the 3-position, can impart valuable pharmacological properties. This guide provides a comprehensive technical overview of this compound, including its synthesis, physicochemical properties, and its emerging role as a key structural motif in the development of novel anti-inflammatory agents. Specifically, it serves as a foundational template for designing dual inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1) and 5-lipoxygenase (5-LO), two critical enzymes in the inflammatory cascade.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(5-bromo-2-methyl-1H-indol-3-yl)acetic acid is presented below. It is important to note that some of these values are predicted based on computational models.

| Property | Value | Source |

| CAS Number | 71987-66-1 | Sigma-Aldrich[1] |

| Molecular Formula | C₁₁H₁₀BrNO₂ | PubChem |

| Molecular Weight | 268.11 g/mol | Sigma-Aldrich[1] |

| Monoisotopic Mass | 266.9895 Da | PubChemLite |

| XlogP (predicted) | 2.6 | PubChemLite |

| Hydrogen Bond Donor Count | 2 | PubChemLite |

| Hydrogen Bond Acceptor Count | 2 | PubChemLite |

| Rotatable Bond Count | 2 | PubChemLite |

Synthesis of 2-(5-bromo-2-methyl-1H-indol-3-yl)acetic acid

The synthesis of 2-(5-bromo-2-methyl-1H-indol-3-yl)acetic acid is most effectively achieved through a multi-step process commencing with the Fischer indole synthesis, a robust and widely used method for constructing the indole core. This is followed by the hydrolysis of the resulting ester to yield the final carboxylic acid.

Causality Behind Experimental Choices

The Fischer indole synthesis is the method of choice due to its reliability and the commercial availability of the starting materials: 4-bromophenylhydrazine and ethyl levulinate. The acid catalyst, typically polyphosphoric acid (PPA) or a mixture of acetic acid and a strong mineral acid, is crucial for the cyclization step. The subsequent hydrolysis of the ethyl ester to the carboxylic acid is a standard transformation, readily achieved under basic conditions.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate

-

Hydrazone Formation: In a round-bottom flask, dissolve 4-bromophenylhydrazine hydrochloride (1 equivalent) in ethanol. Add ethyl levulinate (1.1 equivalents) to the solution. The mixture is stirred at room temperature for 1-2 hours to form the corresponding hydrazone. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Fischer Indole Cyclization: To the hydrazone mixture, add polyphosphoric acid (PPA) or a mixture of glacial acetic acid and sulfuric acid. Heat the reaction mixture to 80-100 °C. The reaction is typically complete within 2-4 hours, as monitored by TLC.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and then neutralized with a saturated sodium bicarbonate solution. The crude product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate is then purified by column chromatography on silica gel.

Step 2: Hydrolysis to 2-(5-bromo-2-methyl-1H-indol-3-yl)acetic acid

-

Saponification: Dissolve the purified ethyl ester from Step 1 in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 2M NaOH).

-

Reaction Monitoring: The mixture is heated to reflux and stirred for 2-3 hours, or until TLC indicates the complete consumption of the starting material.

-

Acidification and Isolation: After cooling, the ethanol is removed under reduced pressure. The remaining aqueous solution is diluted with water and acidified to a pH of 2-3 with dilute hydrochloric acid. The precipitated product, 2-(5-bromo-2-methyl-1H-indol-3-yl)acetic acid, is collected by filtration, washed with cold water, and dried under vacuum.

Caption: Synthetic workflow for 2-(5-bromo-2-methyl-1H-indol-3-yl)acetic acid.

Applications in Drug Discovery: A Scaffold for Dual mPGES-1 and 5-LO Inhibition

Chronic inflammatory diseases are often characterized by the overproduction of pro-inflammatory lipid mediators, including prostaglandin E₂ (PGE₂) and leukotrienes. Non-steroidal anti-inflammatory drugs (NSAIDs) primarily target cyclooxygenase (COX) enzymes, which can lead to gastrointestinal and cardiovascular side effects. A more targeted approach is the dual inhibition of microsomal prostaglandin E synthase-1 (mPGES-1) and 5-lipoxygenase (5-LO), the terminal enzymes responsible for the synthesis of PGE₂ and leukotrienes, respectively.

2-(5-bromo-2-methyl-1H-indol-3-yl)acetic acid has been identified as a valuable template for the development of such dual inhibitors. The indole core provides a robust scaffold for further chemical modifications, allowing for the optimization of potency and selectivity.

Mechanism of Action

The therapeutic rationale for dual mPGES-1 and 5-LO inhibition is to simultaneously block two key pathways in the arachidonic acid cascade, leading to a more comprehensive anti-inflammatory effect with a potentially improved safety profile compared to traditional NSAIDs.

-

mPGES-1 Inhibition: mPGES-1 catalyzes the conversion of PGH₂ to the pro-inflammatory mediator PGE₂. Inhibition of mPGES-1 specifically reduces PGE₂ levels without affecting the production of other prostaglandins that may have protective functions.

-

5-LO Inhibition: 5-LO initiates the biosynthesis of leukotrienes from arachidonic acid. Leukotrienes are potent mediators of inflammation, involved in processes such as leukocyte chemotaxis and vascular permeability.

By derivatizing the core structure of 2-(5-bromo-2-methyl-1H-indol-3-yl)acetic acid, researchers can develop compounds that bind to the active sites of both mPGES-1 and 5-LO, effectively blocking their catalytic activity.

Caption: Dual inhibition of mPGES-1 and 5-LO by derivatives of the title compound.

Conclusion

2-(5-bromo-2-methyl-1H-indol-3-yl)acetic acid is a synthetically accessible and highly versatile molecule with significant potential in drug discovery. Its core structure provides an excellent starting point for the development of targeted anti-inflammatory agents, particularly dual inhibitors of mPGES-1 and 5-LO. The detailed synthetic protocol and mechanistic insights provided in this guide are intended to facilitate further research and development in this promising area of medicinal chemistry. Future work should focus on the synthesis of a library of derivatives and their comprehensive biological evaluation to identify lead compounds with optimal potency, selectivity, and pharmacokinetic properties.

References

-

PubChem. 2-(5-bromo-2-methyl-1h-indol-3-yl)acetic acid. [Link]

-

Elkady, M., Keck, P. R. W. E. F., Schollmeyer, D., & Laufer, S. (2012). 2-[5-Bromo-1-(3-chlorobenzyl)-2-methyl-1H-indol-3-yl]acetic acid. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3396. [Link]

-

Wikipedia. Fischer indole synthesis. [Link]

-

Jakobsson, P. J., Morgenstern, R., & Mancini, J. A. (2019). A review on mPGES-1 inhibitors: From preclinical studies to clinical applications. Prostaglandins & Other Lipid Mediators, 147, 106383. [Link]

-

Werz, O., & Steinhilber, D. (2006). Therapeutic options for 5-lipoxygenase inhibitors. Pharmacology & Therapeutics, 112(3), 701-718. [Link]

-

Rådmark, O., & Samuelsson, B. (2009). 5-Lipoxygenase: mechanisms of regulation. Journal of Lipid Research, 50(Supplement), S40-S45. [Link]

Sources

Molecular weight and formula of 2-(5-bromo-2-methyl-1H-indol-3-yl)acetic acid

An In-depth Technical Guide to 2-(5-bromo-2-methyl-1H-indol-3-yl)acetic acid: Properties, Reactivity, and Applications in Drug Discovery

Introduction

2-(5-bromo-2-methyl-1H-indol-3-yl)acetic acid is a synthetic organic compound belonging to the indole family of heterocyclic molecules. As a derivative of indole-3-acetic acid, a well-known phytohormone (auxin), this molecule and its related structures are of significant interest to researchers in medicinal chemistry and drug development. The presence of a bromine atom at the 5-position and a methyl group at the 2-position of the indole scaffold provides a unique electronic and steric profile, making it a valuable intermediate for synthesizing more complex molecules. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthetic utilization, and an exploration of its relevance as a scaffold for developing targeted therapeutic agents, particularly in the fields of inflammation and oncology.

Core Physicochemical and Structural Properties

A precise understanding of a compound's fundamental properties is critical for its application in research and development. The key identifiers and physicochemical characteristics of 2-(5-bromo-2-methyl-1H-indol-3-yl)acetic acid are summarized below. This data is essential for accurate dosage calculations, analytical method development, and computational modeling.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₀BrNO₂ | [1][2] |

| Molecular Weight | 268.11 g/mol | [2] |

| Monoisotopic Mass | 266.9895 Da | [1] |

| IUPAC Name | 2-(5-bromo-2-methyl-1H-indol-3-yl)acetic acid | N/A |

| CAS Number | 71987-66-1 | |

| Canonical SMILES | CC1=C(C2=C(N1)C=CC(=C2)Br)CC(=O)O | [1] |

| InChI Key | GYMIIVHLZZZWAD-UHFFFAOYSA-N | [1] |

Analytical Characterization: Predicted Mass Spectrometry Data

| Adduct Ion | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 267.99678 | 151.4 |

| [M+Na]⁺ | 289.97872 | 164.8 |

| [M-H]⁻ | 265.98222 | 155.7 |

| [M+NH₄]⁺ | 285.02332 | 172.3 |

| [M+K]⁺ | 305.95266 | 152.3 |

| [M+HCOO]⁻ | 311.98770 | 170.3 |

Synthetic Utility and Reactivity: A Case Study in N-Alkylation

2-(5-bromo-2-methyl-1H-indol-3-yl)acetic acid serves as an excellent starting material for further chemical modification. The indole nitrogen (N-1) is a common site for substitution, allowing for the introduction of various functional groups to modulate the molecule's biological activity and pharmacokinetic properties. The following protocol details the synthesis of 2-[5-Bromo-1-(3-chlorobenzyl)-2-methyl-1H-indol-3-yl]acetic acid, demonstrating a typical N-alkylation reaction.[3][4]

Experimental Protocol: Synthesis of 2-[5-Bromo-1-(3-chlorobenzyl)-2-methyl-1H-indol-3-yl]acetic acid

This procedure demonstrates the deprotonation of the indole nitrogen followed by nucleophilic attack on an alkyl halide.

Materials:

-

2-(5-bromo-2-methyl-1H-indol-3-yl)acetic acid (0.2 g, 0.74 mmol)

-

Dry Dimethylformamide (DMF, 8 ml total)

-

Sodium Hydride (NaH, 60 mg)

-

3-chlorobenzyl chloride (0.18 ml, 1.48 mmol)

-

5 N Hydrochloric Acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Methanol

Step-by-Step Methodology:

-

Indole Anion Formation: Dissolve 0.2 g (0.74 mmol) of 2-(5-bromo-2-methyl-1H-indol-3-yl)acetic acid in 5 ml of dry DMF in a flask under an argon atmosphere.[3][4]

-

Causality: An inert atmosphere (argon) is crucial to prevent the highly reactive sodium hydride from reacting with atmospheric moisture. DMF is an excellent polar aprotic solvent for this type of reaction.

-

-

Deprotonation: Cool the mixture to 273 K (0 °C) using an ice bath. Slowly add 60 mg of sodium hydride (NaH). Stir the mixture for 30 minutes.[3][4]

-

Causality: NaH is a strong, non-nucleophilic base that deprotonates the indole nitrogen to form a resonance-stabilized indolide anion. The low temperature controls the exothermic reaction.

-

-

Alkylation: In a separate flask, dissolve 0.18 ml (1.48 mmol) of 3-chlorobenzyl chloride in 3 ml of dry DMF. Slowly add this solution to the reaction mixture. Continue stirring for 1 hour at 273 K.[3][4]

-

Causality: The indolide anion acts as a nucleophile, attacking the benzylic carbon of 3-chlorobenzyl chloride in an Sₙ2 reaction to form the N-C bond.

-

-

Workup and Acidification: Quench the reaction by adding ice-cooled water. Adjust the pH to 1 by adding 5 N aqueous HCl.[3][4]

-

Causality: Quenching deactivates any remaining NaH. Acidification ensures that the carboxylic acid group is fully protonated for efficient extraction into an organic solvent.

-

-

Extraction and Purification: Extract the product into ethyl acetate three times. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under vacuum. Purify the final product by washing with methanol.[3][4]

-

Causality: Ethyl acetate is a water-immiscible organic solvent that effectively dissolves the product. Sodium sulfate removes residual water. Washing with methanol removes more polar impurities.

-

Caption: Workflow for the N-alkylation of 2-(5-bromo-2-methyl-1H-indol-3-yl)acetic acid.

Significance and Applications in Drug Development

The indole nucleus is a privileged scaffold in medicinal chemistry, found in numerous approved drugs. The specific substitution pattern of 2-(5-bromo-2-methyl-1H-indol-3-yl)acetic acid makes it a precursor for compounds targeting key enzymes in disease pathways.

Inhibition of Pro-Inflammatory Enzymes: mPGES-1 and 5-LO

The N-alkylated derivative discussed in the protocol above was synthesized as part of a research program to develop dual inhibitors of microsomal prostaglandin E₂ synthase-1 (mPGES-1) and 5-lipoxygenase (5-LO).[3][4] These two enzymes are critical players in the arachidonic acid cascade, which produces pro-inflammatory lipid mediators.

-

5-Lipoxygenase (5-LO): Catalyzes the production of leukotrienes, which are involved in asthma and other inflammatory diseases.

-

mPGES-1: Responsible for the terminal step in the synthesis of prostaglandin E₂ (PGE₂), a key mediator of inflammation, pain, and fever. It is also implicated in cancer progression.

By serving as a template for dual inhibitors, this indole scaffold holds promise for creating novel anti-inflammatory drugs with a potentially broader efficacy and improved safety profile compared to traditional NSAIDs.

Caption: Role of 5-LO and mPGES-1 as targets for indole-based inhibitors.

Broader Potential as Anti-Cancer Agents

Beyond inflammation, 5-bromoindole derivatives have demonstrated potential as anti-cancer agents. Studies on related 5-bromoindole-2-carboxylic acid derivatives have shown that they can act as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[5] EGFR is a well-validated target in oncology, and its inhibition can halt the proliferation and survival of cancer cells. The structural features of 2-(5-bromo-2-methyl-1H-indol-3-yl)acetic acid make it a plausible starting point for the development of novel EGFR inhibitors or other kinase-targeted therapies.[5]

Conclusion

2-(5-bromo-2-methyl-1H-indol-3-yl)acetic acid is more than a simple chemical entity; it is a versatile and valuable building block for the synthesis of biologically active molecules. Its defined physicochemical properties, coupled with its demonstrated reactivity at the indole nitrogen, provide a robust platform for creating libraries of novel compounds. Its role as a precursor to potent dual inhibitors of mPGES-1 and 5-LO highlights its direct applicability in the development of next-generation anti-inflammatory agents. Furthermore, the broader success of the 5-bromoindole scaffold in targeting cancer-related kinases suggests a rich and promising future for this compound in oncological research. For scientists and researchers in drug development, 2-(5-bromo-2-methyl-1H-indol-3-yl)acetic acid represents a key intermediate with significant potential for therapeutic innovation.

References

-

Elkady, M., Keck, P. R. W. E. F., Schollmeyer, D., & Laufer, S. (2012). 2-[5-Bromo-1-(3-chlorobenzyl)-2-methyl-1H-indol-3-yl]acetic acid. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3396. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(5-Bromo-1H-indol-3-yl)-2-methyl-propionic acid. PubChem Compound Database. Retrieved January 5, 2026, from [Link]

-

Elkady, M., Keck, P. R. W. E. F., Schollmeyer, D., & Laufer, S. (2012). 2-[5-Bromo-1-(3-chlorobenzyl)-2-methyl-1H-indol-3-yl]acetic acid. ResearchGate. [Link]

-

PubChemLite. (n.d.). 2-(5-bromo-2-methyl-1h-indol-3-yl)acetic acid. Retrieved January 5, 2026, from [Link]

-

Dana Bioscience. (n.d.). 2-(5-Bromo-2-methyl-1H-indol-3-yl)acetic acid 5g. Retrieved January 5, 2026, from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved January 5, 2026, from [Link]

- Google Patents. (n.d.). WO2008150500A1 - A process for preparing 5-bromo-3-[(r)-1-methyl-pyrrolidin-2-ylmethyl]-1h-indole.

-

National Center for Biotechnology Information. (n.d.). 2-(5-bromo-1H-indol-3-yl)-2-oxoacetic acid. PubChem Compound Database. Retrieved January 5, 2026, from [Link]

-

Sciforum. (2021). Synthesis and Characterization of a Water-Soluble Pentamethine Indocyanine Dye for Peptide Labeling. Retrieved January 5, 2026, from [Link]

-

Al-Bayati, F. I. H., et al. (2023). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. Anti-Cancer Agents in Medicinal Chemistry, 23(1), 104-121. [Link]

-

Acros Pharmatech. (n.d.). 2-(5-Bromo-1H-indol-3-yl)acetic acid. Retrieved January 5, 2026, from [Link]

Sources

- 1. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]

- 2. (5-bromo-2-methyl-1H-indol-3-yl)acetic acid [chemicalbook.com]

- 3. 2-[5-Bromo-1-(3-chlorobenzyl)-2-methyl-1H-indol-3-yl]acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of halogenated indole-3-acetic acid derivatives

An In-depth Technical Guide to the Biological Activity of Halogenated Indole-3-Acetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole-3-acetic acid (IAA), the principal native auxin in plants, is a critical regulator of plant growth and development. The strategic introduction of halogen atoms onto the indole scaffold of IAA gives rise to a class of derivatives with profoundly altered and often enhanced biological activities. This technical guide provides a comprehensive exploration of the multifaceted biological activities of halogenated IAA derivatives. We will delve into their mechanisms of action, focusing on the auxin signaling pathway, and elucidate the structure-activity relationships that govern their potency. Furthermore, this guide will detail their applications as highly effective herbicides and their emerging potential as targeted anticancer prodrugs. Detailed experimental protocols and data interpretation strategies are provided to empower researchers in this dynamic field.

Introduction: The Significance of Halogenation on Indole-3-Acetic Acid

The indole ring of IAA presents several positions amenable to substitution. Halogenation, the introduction of fluorine, chlorine, bromine, or iodine, dramatically influences the molecule's physicochemical properties, including its lipophilicity, electronic distribution, and metabolic stability. These modifications, in turn, have significant consequences for its biological activity.

Naturally occurring halogenated auxins, such as 4-chloroindole-3-acetic acid (4-Cl-IAA) found in legumes like Pisum sativum (pea), exhibit significantly higher auxin activity compared to their non-halogenated counterpart.[1][2] This enhanced potency is attributed to factors such as increased stability against enzymatic degradation.[1] The profound impact of halogenation has spurred extensive research into synthetic halogenated IAA derivatives, leading to the discovery of compounds with diverse and valuable biological activities.

Mechanism of Action: Interaction with the Auxin Signaling Pathway

The canonical auxin signaling pathway is central to understanding the action of halogenated IAA derivatives. This pathway involves three core components: the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins, the Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors.[3][4]

In the absence of auxin, Aux/IAA proteins bind to ARFs, repressing the transcription of auxin-responsive genes. When auxin is present, it acts as a "molecular glue," promoting the interaction between TIR1/AFB and Aux/IAA proteins.[3][5] This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome, thereby liberating ARFs to activate gene expression.[4][6]

Halogenated IAAs exert their effects by modulating this pathway, often with greater efficacy than IAA itself. The halogen substituents can enhance the binding affinity of the IAA derivative for the TIR1/AFB co-receptor complex, leading to more efficient degradation of Aux/IAA proteins and a stronger downstream auxin response.[7][8]

Visualizing the Auxin Signaling Pathway

The following diagram illustrates the core mechanism of auxin action, which is also the primary target for halogenated IAA derivatives.

Caption: Targeted cancer therapy using halogenated IAA.

Biosynthesis of Halogenated Indole-3-Acetic Acids

While most research focuses on synthetic derivatives, understanding the natural biosynthesis of compounds like 4-Cl-IAA provides valuable insights. In pea, 4-Cl-IAA is synthesized from 4-chlorotryptophan via the intermediate 4-chloroindole-3-pyruvic acid. [2][9]This pathway is catalyzed by aminotransferases. [2][9]The initial halogenation step, the chlorination of tryptophan, is a key and less understood part of this biosynthetic route in plants.

Conclusion and Future Perspectives

Halogenated indole-3-acetic acid derivatives represent a versatile class of molecules with significant biological activities. Their enhanced potency as auxins has led to their widespread use as herbicides in agriculture. The structure-activity relationships are well-defined, providing a rational basis for the design of new and more effective compounds. The emerging application of these compounds as targeted anticancer prodrugs opens up exciting new avenues for drug development.

Future research should focus on several key areas:

-

Elucidating the precise structural basis for the enhanced binding of halogenated IAAs to the TIR1/AFB co-receptor complex.

-

Developing novel halogenated IAA derivatives with improved selectivity for specific TIR1/AFB isoforms to fine-tune physiological responses.

-

Optimizing the design of halogenated IAA prodrugs and corresponding enzyme delivery systems for enhanced efficacy and reduced off-target effects in cancer therapy.

-

Investigating the environmental fate and potential ecological impact of halogenated IAA-based herbicides.

By continuing to explore the rich chemistry and biology of halogenated indole-3-acetic acid derivatives, the scientific community can unlock their full potential for the benefit of agriculture, medicine, and fundamental biological research.

References

- Reinecke, D. M. (1999). 4-Chloroindole-3-acetic acid and plant growth.

- Rossiter, S., Folkes, L. K., & Wardman, P. (2002). Halogenated indole-3-acetic acids as oxidatively activated prodrugs with potential for targeted cancer therapy. Bioorganic & medicinal chemistry letters, 12(18), 2523-2526.

- Google Patents. (2014).

- Bialek, K., & Cohen, J. D. (1992).

- Folkes, L. K., & Wardman, P. (2001). Cytotoxicity of oxidised indole-3-acetic acid. Biochemical pharmacology, 61(2), 129-136.

- Tan, X., et al. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase.

- Woodward, A. W., & Bartel, B. (2005). Auxin: regulation, action, and interaction. Annals of botany, 95(5), 707-735.

- Tivendale, N. D., et al. (2012). Biosynthesis of the halogenated auxin, 4-chloroindole-3-acetic acid. Plant physiology, 159(3), 1055-1063.

- J. C. S. Chem. Commun. (1994). A Convenient Synthesis of Indole-3-acetic Acids. Journal of the American Chemical Society.

- Health Canada Pest Management Regulatory Agency. (2016). Proposed Registration Decision PRD2016-27, 4-Chloroindole-3-Acetic Acid.

- Calderón Villalobos, L. I., et al. (2012). A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin.

- Lam, S., et al. (2015). Biosynthesis of the halogenated auxin, 4-chloroindole-3-acetic acid. Plant Physiology, 169(2), 963-973.

- The Plant Journal. (2023). Structure-activity relationship of 2,4-D correlates auxin activity with the induction of somatic embryogenesis in Arabidopsis thaliana.

- Frontiers Media S.A. (2022). TIR1/AFB proteins: Active players in abiotic and biotic stress signaling.

- National Center for Biotechnology Information. (2012). A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin.

- Royal Society of Chemistry. (2025). Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach.

- National Center for Biotechnology Information. (2017). Auxin signaling: a big question to be addressed by small molecules.

- ResearchGate. (2025). Biosynthesis of the Halogenated Auxin, 4-Chloroindole-3-Acetic Acid.

- Google Patents. (1955). US2701250A - Process of producing indole-3-acetic acids.

- MDPI. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides.

- Frontiers Media S.A. (2022). TIR1/AFB proteins: Active players in abiotic and biotic stress signaling.

- National Center for Biotechnology Information. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists.

- ResearchGate. (2025). A combinatorial TIR1/AFB–AUX/IAA co-receptor system for differential sensing of auxin.

- eScholarship, University of California. (n.d.). Analysis of the interaction between TIR1/AFBs and Aux/IAAs in Arabidopsis thaliana.

- Wikipedia. (n.d.). Indole-3-acetic acid.

- ACS Publications. (n.d.). A Convenient Synthesis of Indole-3-acetic Acids 1.

- National Center for Biotechnology Information. (2024). A Structure–Activity Relationship Study on the Antioxidant Properties of Dithiocarbamic Flavanones.

- National Center for Biotechnology Information. (n.d.). The possible action mechanisms of indole-3-acetic acid methyl ester in Arabidopsis.

- MDPI. (n.d.). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights.

- Frontiers Media S.A. (2011).

- ResearchGate. (2025). Auxins: Biosynthesis, metabolism, and transport.

- National Center for Biotechnology Information. (n.d.). Structural Aspects of Auxin Signaling.

- Wikipedia. (n.d.). Polar auxin transport.

- ResearchGate. (2025). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists.

- National Center for Biotechnology Information. (2013). Structure-activity relationships of 44 halogenated compounds for iodotyrosine deiodinase-inhibitory activity.

- POMAIS Agriculture. (n.d.).

- Frontiers Media S.A. (n.d.). Indole-3-Acetic Acid Is Produced by Emiliania huxleyi Coccolith-Bearing Cells and Triggers a Physiological Response in Bald Cells.

- National Center for Biotechnology Information. (n.d.). Auxin Metabolism in Plants.

- MDPI. (n.d.). Advances in Plant Auxin Biology: Synthesis, Metabolism, Signaling, Interaction with Other Hormones, and Roles under Abiotic Stress.

- Biology Discussion. (n.d.). Indole-3-Acetic Acid (IAA), and Auxin in Plants | Plant Physiology.

- National Center for Biotechnology Information. (2023).

- National Center for Biotechnology Information. (n.d.). Indole-3-acetic acid: a widespread physiological code in interactions of fungi with other organisms.

- National Center for Biotechnology Information. (n.d.). Mechanism of indole-3-acetic acid oxidation by plant peroxidases: anaerobic stopped-flow spectrophotometric studies on horseradish and tobacco peroxidases.

- MDPI. (2019).

- MDPI. (n.d.). Effect of the Exogenous Application of Different Concentrations of Indole-3-Acetic Acid as a Growth Regulator on Onion (Allium cepa L.)

Sources

- 1. Chlorinated Auxins—How Does Arabidopsis Thaliana Deal with Them? [mdpi.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Auxin signaling: a big question to be addressed by small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural Aspects of Auxin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Frontiers | TIR1/AFB proteins: Active players in abiotic and biotic stress signaling [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Structure-activity relationship of 2,4-D correlates auxinic activity with the induction of somatic embryogenesis in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biosynthesis of the Halogenated Auxin, 4-Chloroindole-3-Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Elucidating the Mechanism of Action of 5-bromo-2-methyl-indole-3-acetic acid

A Senior Application Scientist's Perspective on a Novel Synthetic Auxin

Abstract

This technical guide outlines a hypothesized mechanism of action for the synthetic auxin analog, 5-bromo-2-methyl-indole-3-acetic acid (5-bromo-2-methyl-IAA). We postulate that this compound functions through the canonical auxin signaling pathway by acting as a potent molecular glue between the TRANSPORT INHIBITOR RESPONSE 1/AUXIN-SIGNALING F-BOX (TIR1/AFB) co-receptors and the Aux/IAA transcriptional repressors. The unique substitutions on the indole ring—a bromine atom at the 5-position and a methyl group at the 2-position—are predicted to modulate its binding affinity, co-receptor selectivity, and metabolic stability, potentially leading to altered physiological responses compared to the endogenous auxin, indole-3-acetic acid (IAA). This document provides a comprehensive framework for the experimental validation of this hypothesis, including detailed protocols for in vitro binding assays, protein-protein interaction studies, and in planta reporter gene assays. The insights gained from these investigations will be crucial for understanding the structure-activity relationships of synthetic auxins and for the rational design of novel plant growth regulators.

Introduction: The Complex World of Auxin Signaling

The phytohormone auxin is a central regulator of plant growth and development, orchestrating a vast array of processes from embryogenesis to fruit development.[1][2] The primary endogenous auxin, indole-3-acetic acid (IAA), exerts its effects by modulating gene expression through a sophisticated signaling pathway. The core of this pathway consists of three main protein families: the TIR1/AFB F-box proteins, the Aux/IAA transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors.[3] In the absence of auxin, Aux/IAA proteins heterodimerize with ARFs, repressing their transcriptional activity.[3]

The perception of auxin occurs through a co-receptor complex formed by a TIR1/AFB protein and an Aux/IAA protein.[4][5][6] Auxin acts as a "molecular glue," stabilizing the interaction between these two proteins, which leads to the ubiquitination of the Aux/IAA protein by the SCFTIR1/AFB E3 ubiquitin ligase complex and its subsequent degradation by the 26S proteasome.[1][6] The degradation of the Aux/IAA repressor liberates the ARF, allowing it to activate or repress the transcription of auxin-responsive genes.[3]

Synthetic auxins, such as 2,4-dichlorophenoxyacetic acid (2,4-D), have been instrumental in agriculture and plant research.[7][8][9] These molecules mimic the action of IAA, often with greater stability or different activity spectra.[10] The study of synthetic auxins has revealed that structural modifications to the IAA scaffold can significantly alter their biological activity, providing valuable insights into the molecular basis of auxin perception.[11] This guide focuses on a specific synthetic auxin, 5-bromo-2-methyl-IAA, to propose a detailed mechanistic hypothesis and a clear experimental path for its validation.

Hypothesized Mechanism of Action of 5-bromo-2-methyl-IAA

We propose that 5-bromo-2-methyl-IAA functions as a potent auxin agonist by directly engaging the canonical TIR1/AFB-Aux/IAA co-receptor system. The chemical modifications to the indole ring are hypothesized to confer distinct properties compared to IAA:

-

Enhanced Metabolic Stability: The methyl group at the 2-position of the indole ring is known to block oxidation by peroxidases, a major pathway for IAA degradation.[12] This modification is expected to increase the in vivo half-life of 5-bromo-2-methyl-IAA, leading to a more sustained auxin response.

-

Modulated Co-Receptor Binding and Selectivity: The bromine atom at the 5-position, being an electron-withdrawing and lipophilic group, is predicted to alter the electronic and steric properties of the indole ring. This could influence its binding affinity within the auxin-binding pocket of the TIR1/AFB proteins. It is plausible that this substitution could lead to preferential binding to specific members of the TIR1/AFB family, which are known to have both overlapping and specialized functions.[3] Such selectivity could result in a distinct profile of downstream physiological effects.

The central hypothesis is that 5-bromo-2-methyl-IAA, due to its enhanced stability and potentially altered receptor affinity, will be a highly active auxin, promoting the degradation of Aux/IAA repressors at concentrations equal to or lower than that of IAA.

Caption: Hypothesized signaling pathway for 5-bromo-2-methyl-IAA.

Experimental Validation: A Step-by-Step Approach

To rigorously test our hypothesis, a multi-faceted experimental approach is required, progressing from in vitro biochemical assays to in planta functional analyses.

In Vitro TIR1/AFB-Aux/IAA Co-Receptor Binding Assay

This experiment will directly measure the ability of 5-bromo-2-methyl-IAA to promote the interaction between TIR1/AFB and a specific Aux/IAA protein.

Protocol:

-

Protein Expression and Purification:

-

Express and purify recombinant Arabidopsis TIR1 and a degron-containing fragment of an Aux/IAA protein (e.g., IAA7) from E. coli or insect cells.

-

-

Assay Setup:

-

Immobilize one of the purified proteins (e.g., His-tagged TIR1) onto a solid support (e.g., Ni-NTA beads or a surface plasmon resonance chip).

-

Prepare a series of concentrations of the binding partner (e.g., GST-tagged IAA7 degron).

-

Prepare solutions of IAA and 5-bromo-2-methyl-IAA at various concentrations.

-

-

Binding Reaction:

-

Incubate the immobilized protein with the binding partner in the presence of varying concentrations of either IAA or 5-bromo-2-methyl-IAA. Include a no-auxin control.

-

-

Detection and Quantification:

-

For bead-based assays, after washing, elute and quantify the bound protein using SDS-PAGE and western blotting or densitometry.

-

For surface plasmon resonance, measure the change in response units to determine binding kinetics (KD).

-

-

Data Analysis:

-

Plot the amount of bound protein as a function of auxin concentration and determine the EC50 for both compounds.

-

| Compound | Predicted TIR1-IAA7 KD (nM) | Predicted EC50 (nM) |

| IAA | 20-50 | 50-100 |

| 5-bromo-2-methyl-IAA | 5-25 | 10-50 |

Yeast Two-Hybrid (Y2H) Assay for In Vivo Interaction

The Y2H system provides a cellular context to assess the auxin-dependent interaction between TIR1/AFB and Aux/IAA proteins.

Protocol:

-

Vector Construction:

-

Clone the full-length coding sequence of TIR1 into a Y2H DNA-binding domain (BD) vector.

-

Clone the full-length coding sequence of an Aux/IAA protein (e.g., IAA7) into a Y2H activation domain (AD) vector.

-

-

Yeast Transformation:

-

Co-transform the BD-TIR1 and AD-IAA7 constructs into a suitable yeast reporter strain.

-

-

Interaction Assay:

-

Plate the transformed yeast on selective media lacking leucine and tryptophan to select for the presence of both plasmids.

-

Replica-plate the colonies onto selective media also lacking histidine and adenine, and containing varying concentrations of IAA or 5-bromo-2-methyl-IAA.

-

-

Growth Analysis:

-

Monitor yeast growth on the high-selection plates. Growth indicates a direct interaction between the two proteins, mediated by the auxin analog. Compare the minimal concentration of each compound required to induce growth.

-

Caption: Workflow for the Yeast Two-Hybrid (Y2H) assay.

In Planta Auxin Activity Assays

These experiments will assess the physiological and molecular effects of 5-bromo-2-methyl-IAA in a whole-plant context.

A classic assay to determine auxin activity, as high concentrations of auxins inhibit root elongation.[13][14]

Protocol:

-

Seedling Preparation:

-

Sterilize and stratify Arabidopsis thaliana (Col-0) seeds.

-

Germinate seeds on vertically oriented agar plates containing 0.5x Murashige and Skoog (MS) medium.

-

-

Treatment:

-

After 4-5 days, transfer seedlings to new MS agar plates supplemented with a range of concentrations (e.g., 0, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM) of IAA or 5-bromo-2-methyl-IAA.

-

-

Measurement:

-

After 3-5 days of further growth, scan the plates and measure the length of the primary root using image analysis software (e.g., ImageJ).

-

-

Data Analysis:

-

Calculate the percentage of root growth inhibition relative to the mock-treated control for each concentration. Determine the IC50 for both compounds.

-

The DR5 promoter contains auxin response elements and is widely used as a synthetic reporter for auxin-induced gene expression.[15]

Protocol:

-

Plant Material:

-

Use transgenic Arabidopsis seedlings carrying a DR5::GUS or DR5::LUC reporter construct.

-

-

Treatment:

-

Treat seedlings with a time course and dose-response of IAA or 5-bromo-2-methyl-IAA in liquid culture or on solid media.

-

-

Reporter Quantification:

-

For GUS, perform histochemical staining and visualize the blue precipitate or perform a quantitative fluorometric MUG assay.

-

For LUC, apply luciferin and measure luminescence using a plate reader or imaging system.

-

-

Data Analysis:

-

Quantify the reporter signal and compare the induction levels and kinetics between the two compounds.

-

| Assay | Predicted Outcome for 5-bromo-2-methyl-IAA (vs. IAA) |

| Root Growth Inhibition | Lower IC50 (higher potency) |

| DR5 Reporter Induction | Stronger and/or more sustained induction |

| Lateral Root Formation | Increased number of lateral roots at lower concentrations |

Data Interpretation and Expected Outcomes

The collective results from these experiments will provide a robust assessment of the mechanism of action of 5-bromo-2-methyl-IAA.

-

Confirmation of TIR1/AFB Pathway Engagement: Positive results in the in vitro binding and Y2H assays would strongly support the hypothesis that 5-bromo-2-methyl-IAA acts through the canonical auxin co-receptor complex. A lower KD and EC50 compared to IAA would indicate a higher binding affinity.

-

Assessment of In Planta Potency: If the root growth inhibition and DR5 reporter assays show that 5-bromo-2-methyl-IAA is active at lower concentrations than IAA, this would confirm its higher potency. This enhanced activity would likely be a combined result of increased metabolic stability and potentially higher receptor affinity.

-

Insights into Co-Receptor Selectivity: To further explore the possibility of selective interactions, the in vitro binding and Y2H assays could be expanded to include other members of the TIR1/AFB family (e.g., AFB5) and different Aux/IAA proteins.[16] Differential binding affinities across these co-receptor pairs would suggest a mechanism for achieving specialized physiological outcomes.

Conclusion

The proposed investigation into the mechanism of action of 5-bromo-2-methyl-IAA provides a clear and logical path to understanding how this synthetic auxin functions at a molecular level. By systematically evaluating its interaction with the core components of the auxin signaling pathway, we can validate the hypothesis that it is a potent, metabolically stable auxin that acts through the TIR1/AFB-Aux/IAA co-receptor system. This research will not only elucidate the specific properties of 5-bromo-2-methyl-IAA but also contribute to the broader understanding of auxin perception and the principles of rational agrochemical design.

References

-

Calderon Villalobos, L. I. A., et al. (2012). A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin. Nature Chemical Biology, 8(5), 477–485. [Link]

-

Dharmasiri, N., Dharmasiri, S., & Estelle, M. (2005). The F-box protein TIR1 is an auxin receptor. Nature, 435(7041), 441–445. [Link]

-

Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113–120. [Link]

-

Ferro, N., et al. (2013). Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB–Aux/IAA Co-receptor Complex Formation. Journal of the American Chemical Society, 135(49), 18454–18464. [Link]

-

Kepinski, S., & Leyser, O. (2005). The Arabidopsis F-box protein TIR1 is an auxin receptor. Nature, 435(7041), 446–451. [Link]

-

Lavy, M., & Estelle, M. (2016). Mechanisms of auxin signaling. Development, 143(18), 3226–3230. [Link]

-

Tan, X., et al. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase. Nature, 446(7136), 640–645. [Link]

-

Woodward, A. W., & Bartel, B. (2005). Auxin: regulation, action, and interaction. Annals of Botany, 95(5), 707–735. [Link]

-

Calderón Villalobos, L. I., et al. (2012). A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin. Nature Chemical Biology, 8(5), 477-485. [Link]

-

Lende, A. V., et al. (2023). Structure-activity relationship of 2,4-D correlates auxinic activity with the induction of somatic embryogenesis in Arabidopsis thaliana. The Plant Journal, 116(5), 1355-1369. [Link]

-

Lende, A. V., et al. (2023). Structure-activity relationship of 2,4-D correlates auxin activity with the induction of somatic embryogenesis in Arabidopsis thaliana. ResearchGate. [Link]

-

Badescu, G. O., & Napier, R. M. (2006). Auxin herbicides: lifting the veil step by step. Trends in Plant Science, 11(11), 517-519. [Link]

-

Armstrong, D. J. (2008). New auxin analogs with growth-promoting effects in intact plants reveal a chemical strategy to improve hormone delivery. PNAS, 105(39), 15152-15157. [Link]

-

Pavan Kumar Naik. (2018). Auxins biosynthesis physiological role and mechanism. Slideshare. [Link]

-

GeeksforGeeks. (2023). Auxin. [Link]

-

Qin, G., et al. (2005). The possible action mechanisms of indole-3-acetic acid methyl ester in Arabidopsis. Planta, 221(5), 717-23. [Link]

-

Yang, Y., et al. (2008). Inactive Methyl Indole-3-Acetic Acid Ester Can Be Hydrolyzed and Activated by Several Esterases Belonging to the AtMES Esterase Family of Arabidopsis. The Plant Cell, 20(11), 3080-3092. [Link]

-

Studyclix. (n.d.). Investigate the Effect of IAA Growth Regulator on Plant Tissue. [Link]

-

Chen, J., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. RSC Advances, 12(33), 21634-21645. [Link]

-

The Leaving Cert Biology Teacher. (2021). To investigate the effect of IAA growth regulator on plant growth. YouTube. [Link]

-

Li, C., et al. (2022). IAA Accumulation Promotes the Root Growth of Tea Plants under Aluminum. International Journal of Molecular Sciences, 23(15), 8345. [Link]

-

iGEM. (2018). Team:UNSW Australia/Lab/Plants. [Link]

-

Gazarian, I. G., et al. (1998). Mechanism of indole-3-acetic acid oxidation by plant peroxidases: anaerobic stopped-flow spectrophotometric studies on horseradish and tobacco peroxidases. Biochemical Journal, 333(Pt 1), 223–232. [Link]

-

Yang, T., Law, D. M., & Davies, P. J. (1993). Magnitude and Kinetics of Stem Elongation Induced by Exogenous Indole-3-Acetic Acid in Intact Light-Grown Pea Seedlings. Plant Physiology, 102(3), 717-724. [Link]

Sources

- 1. Chemical Biology in Auxin Research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Auxins biosynthesis physiological role and mechanism | PPTX [slideshare.net]

- 3. Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin | Semantic Scholar [semanticscholar.org]

- 6. Auxin Perception—Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 8. Structure-activity relationship of 2,4-D correlates auxinic activity with the induction of somatic embryogenesis in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Mechanism of indole-3-acetic acid oxidation by plant peroxidases: anaerobic stopped-flow spectrophotometric studies on horseradish and tobacco peroxidases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. studyclix.ie [studyclix.ie]

- 14. Team:UNSW Australia/Lab/Plants - 2018.igem.org [2018.igem.org]

- 15. Inactive Methyl Indole-3-Acetic Acid Ester Can Be Hydrolyzed and Activated by Several Esterases Belonging to the AtMES Esterase Family of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

A Technical Guide to Substituted Synthetic Auxins: From Core Mechanisms to Advanced Applications